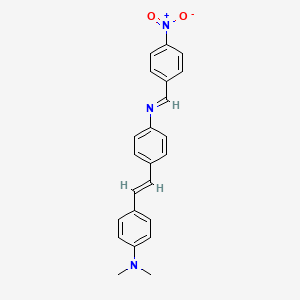
Cyclohexylammonium carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylammonium carbonate is an organic compound that belongs to the class of cyclohexylamines. It is a salt formed by the reaction of cyclohexylamine with carbonic acid. This compound is known for its role as a volatile corrosion inhibitor, which helps protect metals from corrosion by forming a protective film on their surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexylammonium carbonate can be synthesized by reacting cyclohexylamine with carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
C6H11NH2+CO2→C6H11NH3HCO3
Industrial Production Methods: In industrial settings, this compound is produced by passing carbon dioxide gas through a solution of cyclohexylamine in an appropriate solvent. The reaction is carried out at a controlled temperature and pressure to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexylammonium carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.
Reduction: It can be reduced to form cyclohexylamine.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products:
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexylamine.
Substitution: Halogenated cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Cyclohexylammonium carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism by which cyclohexylammonium carbonate exerts its effects involves the formation of a protective film on metal surfaces. This film is formed through the adsorption of the compound onto the metal surface, which prevents the metal from coming into contact with corrosive agents. The molecular targets include the metal surface and atmospheric moisture, which are involved in the formation of the protective film .
Comparación Con Compuestos Similares
- Dicyclohexylammonium nitrite
- Cyclohexylammonium chloride
- Cyclohexylammonium sulfate
Comparison: Cyclohexylammonium carbonate is unique in its ability to form a stable protective film on metal surfaces, making it an effective corrosion inhibitor. Compared to similar compounds, it offers better stability and efficiency in preventing metal corrosion .
Propiedades
Fórmula molecular |
C13H28N2O3 |
|---|---|
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
cyclohexylazanium;carbonate |
InChI |
InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4) |
Clave InChI |
MYDIEYHHUXTWFX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





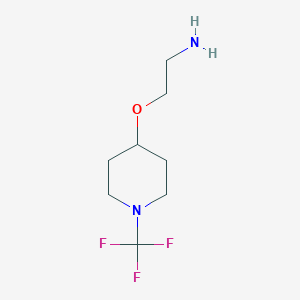
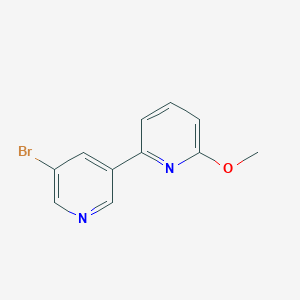
![2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13973976.png)
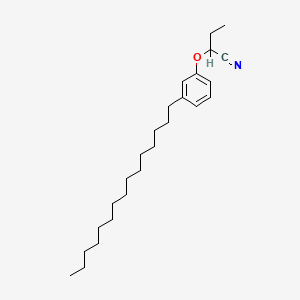
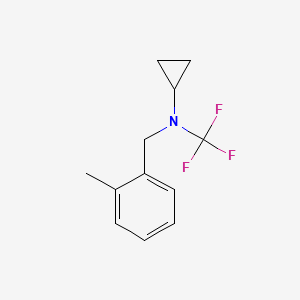
![4,7-Methano-7H-oxazolo[4,5-E][1,3]diazepine](/img/structure/B13973991.png)

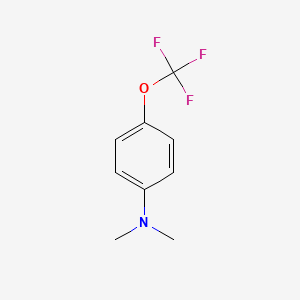
![5-(1-Chloroethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B13974001.png)
![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)
